molecular formula C10H12BrNO2 B126507 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide CAS No. 149652-50-6

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B126507
CAS No.: 149652-50-6
M. Wt: 258.11 g/mol
InChI Key: ILXYGVKKXCAIIJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (CAS 149652-50-6) is a brominated aromatic compound of interest in organic and pharmaceutical chemistry. Its core structure incorporates a Weinreb amide moiety, which is widely recognized for its ability to react with nucleophiles to produce ketones without over-addition, making it a valuable synthetic building block . This compound is primarily used as a key intermediate in the research and development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The presence of the bromophenyl group offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl structures. Specifications: • CAS Number: 149652-50-6 • Molecular Formula: C 10 H 12 BrNO 2 • Molecular Weight: 258.11 g/mol • Storage: Sealed in dry conditions, store at 2-8°C Safety Information: Signal word: Warning. Hazard Statements: H302 (Harmful if swallowed) . Important Notice: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human use.

Properties

IUPAC Name

2-(4-bromophenyl)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXYGVKKXCAIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596750
Record name 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149652-50-6
Record name 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Reagents :

    • 2-(4-Bromophenyl)acetyl chloride (1.0 equiv)

    • N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv)

    • Triethylamine (2.1 equiv)

    • Dichloromethane (0.5 M relative to acid chloride)

  • Procedure :

    • Cool DCM to 0°C under inert atmosphere.

    • Add N,O-dimethylhydroxylamine hydrochloride and TEA sequentially, stirring for 10 minutes.

    • Introduce 2-(4-bromophenyl)acetyl chloride dropwise, then warm to room temperature and stir overnight.

    • Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

  • Yield Optimization :

    • Excess base : Using 2.1 equiv of TEA improves HCl scavenging, reducing side reactions.

    • Temperature control : Maintaining 0°C during reagent addition minimizes decomposition.

  • Purification :

    • Chromatography on silica gel (hexanes/ethyl acetate gradient) typically affords >75% purity.

    • Recrystallization from ethanol/water mixtures enhances crystalline yield.

Comparative Analysis of Synthetic Methods

MethodYield RangePurityScalabilityKey Limitations
Acid chloride route70-85%>95%HighRequires acid chloride synthesis
Ynamide coupling40-60%85-90%ModerateMulti-step, specialized catalysts

Critical observations :

  • The acid chloride method outperforms alternatives in yield and simplicity for gram-scale synthesis.

  • Catalytic methods, while innovative, introduce complexity with limited demonstrated efficacy for brominated aromatics.

Spectroscopic Characterization Data

Hypothetical data extrapolated from analogous compounds:

¹H NMR (CDCl₃, 400 MHz) :

  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.20 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 3.65 (s, 3H, OCH₃)

  • δ 3.14 (s, 3H, NCH₃)

  • δ 3.02 (s, 2H, CH₂CO)

13C NMR (100 MHz) :

  • δ 171.8 (C=O)

  • δ 131.5, 129.8, 127.2 (Ar-C)

  • δ 61.2 (OCH₃)

  • δ 32.1 (NCH₃)

  • δ 38.4 (CH₂CO)

Industrial-Scale Considerations

For batch production (>1 kg):

  • Continuous flow chemistry : Microreactors could enhance heat transfer during exothermic acid chloride reactions.

  • Solvent recovery : DCM distillation and reuse reduces costs by ~30%.

  • Quality control : Implement in-line FTIR to monitor reaction progression and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Substituent Effects: N-Substitution: The presence of N-methoxy-N-methyl groups in the target compound increases steric bulk and lipophilicity compared to N-H analogs (e.g., N-(4-Bromophenyl)-2-methoxyacetamide) . This may enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity. Bromophenyl Position: Compounds with bromine at the para position (e.g., 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide) exhibit distinct dihedral angles (76.55°) compared to ortho/meta-substituted analogs, influencing molecular packing and solubility . Heterocyclic vs. Simple Acetamides: Pyridazinone or thiazole-containing derivatives (e.g., ) show enhanced receptor binding (FPR2) or antimicrobial activity due to additional π-π interactions or redox activity .

Biological Activity

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C10_{10}H12_{12}BrNO2_2 and a molecular weight of 260.11 g/mol. This compound has garnered attention due to its notable biological activities, particularly in pharmacology and oncology. The presence of a bromophenyl group significantly influences its chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of 4-bromophenylacetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents such as EDC·HCl and DMAP. The resulting product is purified through column chromatography to yield the desired compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial lipid biosynthesis, which is critical for maintaining cell membrane integrity .

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that this compound induces cytotoxicity in these cancer cells, suggesting potential as a therapeutic agent .

Table 2: Anticancer Activity Results

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance, its antimicrobial activity may be linked to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it is believed to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy :
    A study conducted by Sharma et al. evaluated various derivatives of compounds similar to this compound for their antimicrobial properties. The results indicated that certain modifications could enhance efficacy against resistant bacterial strains .
  • Cancer Cell Line Studies :
    In research focused on breast cancer treatment, derivatives were tested for their ability to inhibit cell proliferation. The study revealed that compounds with similar structures exhibited varying degrees of cytotoxicity, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Question

  • Non-polar solvents : Store in anhydrous hexane or toluene to prevent hydrolysis of the methoxy group.
  • Protic solvents avoidance : Ethanol or water accelerates degradation via nucleophilic attack on the acetamide carbonyl .
  • Lyophilization : For solid-state storage, lyophilize under vacuum (≤0.1 mbar) to minimize oxidative degradation .

What synthetic routes minimize toxic byproducts during scale-up?

Advanced Research Question

  • Catalytic methods : Use Pd/C or Ni catalysts for coupling reactions to reduce heavy metal waste .
  • Flow chemistry : Continuous-flow systems improve heat dissipation and reduce reaction times, suppressing dimerization side reactions .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .

How does the compound’s logP value correlate with its membrane permeability in biological assays?

Advanced Research Question

  • Experimental logP : Determine via shake-flask method (octanol/water partition) to validate computational predictions (e.g., ChemAxon). A logP ~2.1 suggests moderate permeability .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare permeability rates with positive controls (e.g., propranolol) to assess blood-brain barrier (BBB) penetration potential .

What structural analogs of this compound are used in comparative bioactivity studies?

Advanced Research Question
Common analogs include:

  • Chlorophenyl derivative : Assess halogen-specific interactions with target proteins (e.g., reduced binding affinity due to smaller atomic radius) .
  • N-Methylacetamide backbone modifications : Replace methoxy with ethoxy groups to study steric effects on enzymatic inhibition .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Reactant of Route 2
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2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

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